Propiolic acid, sodium salt
Overview
Description
Propiolic Acid Sodium Salt (CAS 920-38-7) is an organic compound with the molecular formula C₃HNaO₂ . It is also known as Acetylenecarboxylic Acid Sodium Salt . This compound has applications in biochemical and pharmaceutical research .
Synthesis Analysis
Propiolic acid sodium salt can be synthesized by neutralizing propionic acid with sodium hydroxide . The reaction is as follows:CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O
Scientific Research Applications
Polymerization and Material Synthesis
Propiolic acid, sodium salt, has been utilized in the polymerization process to create specific polymeric structures. For instance, Maeda, Goto, and Yashima (2001) demonstrated that propiolic acid could be directly polymerized in water with water-soluble rhodium complexes in the presence of bases such as NaOH. This process yielded cis−transoidal poly(propiolic acid) sodium salt in high yields, exhibiting induced circular dichroism in water due to the formation of a helical structure (Maeda, Goto, & Yashima, 2001).
Synthesis of Chemical Compounds
The conversion of propiolic acid to sodium acrylate-d3, as described by Yang, Hong, and Bonnesen (2011), represents another significant application. They outlined a method for converting propiolic acid to sodium acrylate-d3, providing a stable precursor for deuterated acrylic monomers (Yang, Hong, & Bonnesen, 2011).
Industrial Applications
Propiolic acid, sodium salt, has applications in the synthesis of various industrial compounds. For example, Nagel and Hansen (2000) developed a method for preparing polyalkylated aryl propiolates, which are important in the creation of materials like polyalkylcyclohepta[b]furan-2(2H)-ones (Nagel & Hansen, 2000).
Catalysis in Chemical Reactions
The role of propiolic acid, sodium salt, in catalysis has been explored in several studies. Palani et al. (2013) discussed its use in the synthesis of (Z)‐3‐Arylthioacrylic Acids and Thiochromenones, indicating its effectiveness in facilitating certain chemical reactions (Palani, Park, Song, & Lee, 2013).
Food Industry and Health Applications
The use of propionic acid and its sodium salt in the food industry, particularly as additives in poultry feed to control microbial populations, has been studied by Kwon and Ricke (1999). They found that propionic acids could inhibit the growth of Salmonella in chicken intestines (Kwon & Ricke, 1999).
Therapeutic Potential
In the field of pharmacology, propionic acid derivatives like sodium propionate have been examined for their therapeutic potential. For instance, Tong et al. (2016) investigated the effects of sodium propionate on intestinal barrier function and inflammation in a mouse model, suggesting its potential in treating colitis (Tong, Wang, Wang, Liu, Sun, Li, Su, & Zhang, 2016).
Safety And Hazards
properties
IUPAC Name |
sodium;prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRCRDPVJBKL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
471-25-0 (Parent) | |
Record name | Propiolic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60238822 | |
Record name | Propiolic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propiolic acid, sodium salt | |
CAS RN |
920-38-7 | |
Record name | Propiolic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiolic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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